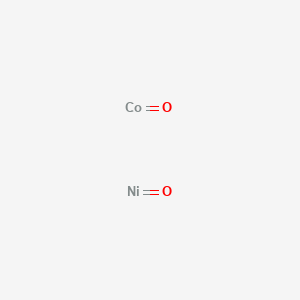![molecular formula C64H100N18O15S B12059080 [Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)
[Sar9,Met(O2)11]-SUBSTANCE P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Sar9,Met(O2)11]-Substance P is a synthetic analog of the naturally occurring human neuropeptide Substance P. It is a neurokinin-1 receptor agonist, which means it binds to and activates the neurokinin-1 receptors. These receptors are found throughout the body, including in the central nervous system and the airways .
Métodos De Preparación
The synthesis of [Sar9,Met(O2)11]-Substance P involves the incorporation of sarcosine at position 9 and methionine sulfoxide at position 11 of the Substance P peptide sequence. The synthetic route typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The reaction conditions include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .
Análisis De Reacciones Químicas
[Sar9,Met(O2)11]-Substance P undergoes various chemical reactions, including:
Oxidation: The methionine residue at position 11 can be oxidized to methionine sulfoxide.
Reduction: Methionine sulfoxide can be reduced back to methionine using reducing agents like dithiothreitol (DTT).
Aplicaciones Científicas De Investigación
[Sar9,Met(O2)11]-Substance P has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of neuropeptides and their interactions with receptors.
Biology: It helps in understanding the role of neurokinin-1 receptors in various biological processes, including pain transmission and inflammation.
Industry: It is used in the development of new drugs targeting neurokinin-1 receptors.
Mecanismo De Acción
[Sar9,Met(O2)11]-Substance P exerts its effects by binding to the neurokinin-1 receptors (NK1R). Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological responses, including the modulation of pain, inflammation, and cellular growth. The compound has been shown to stimulate cellular growth in cell culture and promote wound healing of non-healing ulcers in humans .
Comparación Con Compuestos Similares
[Sar9,Met(O2)11]-Substance P is unique due to its specific modifications at positions 9 and 11, which enhance its stability and receptor selectivity. Similar compounds include:
Substance P: The naturally occurring neuropeptide with a similar structure but without the modifications.
Neurokinin A and B: Other members of the tachykinin family that also bind to neurokinin receptors but have different receptor selectivity and physiological effects.
Propiedades
IUPAC Name |
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100N18O15S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-98(4,96)97)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPXSLGGCPUZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100N18O15S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)


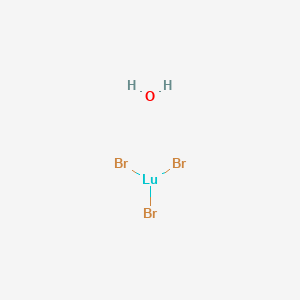



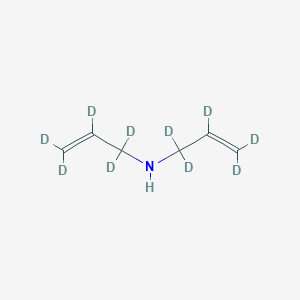
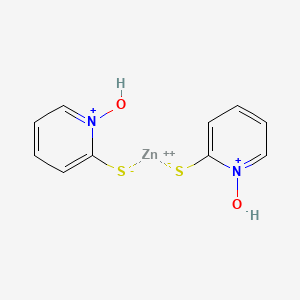

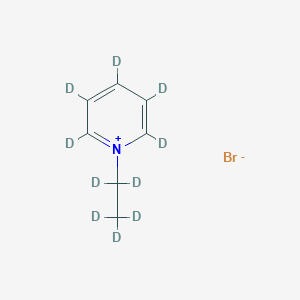
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
